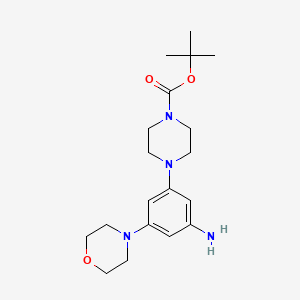![molecular formula C13H9ClN2O3S B13077910 N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a heterocyclic compound that incorporates furan and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan and thiazole rings in the structure suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the formation of the thiazole ring followed by the introduction of the furan rings. One common method involves the reaction of 2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to introduce the chloroacetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The chloroacetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloroacetamide group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides and thioamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with antimicrobial properties.
2-(furan-2-yl)-1,3-thiazole: A simpler analog with similar biological activities.
Furfural: A versatile furan derivative used in various chemical syntheses.
Uniqueness
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the combination of furan and thiazole rings, which imparts a broad spectrum of biological activities.
Propriétés
Formule moléculaire |
C13H9ClN2O3S |
|---|---|
Poids moléculaire |
308.74 g/mol |
Nom IUPAC |
N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2O3S/c14-7-10(17)15-13-16-11(8-3-1-5-18-8)12(20-13)9-4-2-6-19-9/h1-6H,7H2,(H,15,16,17) |
Clé InChI |
HZYXVMMMXAIHQN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



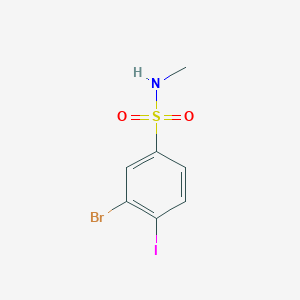
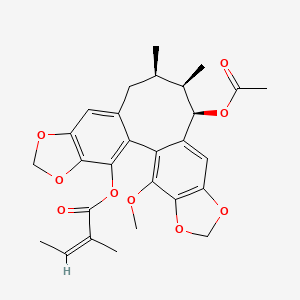
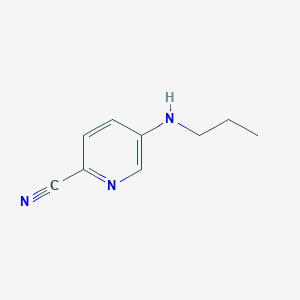
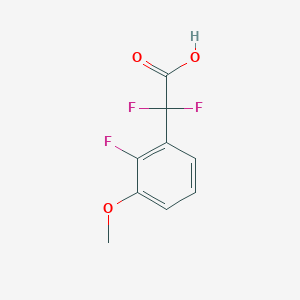
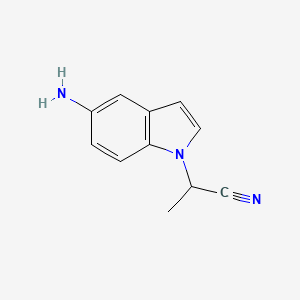
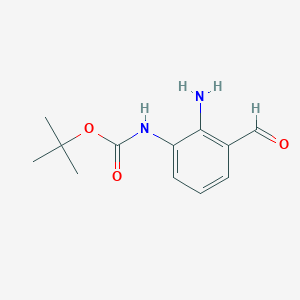
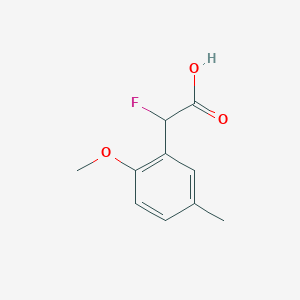
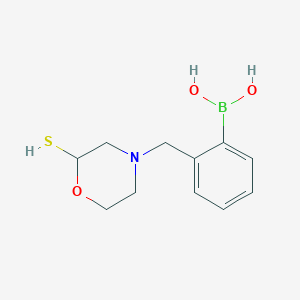
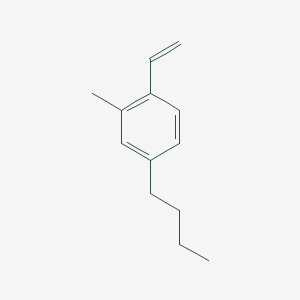
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
